molecular formula C12H19N3O B8109184 4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole

4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole

Cat. No.: B8109184
M. Wt: 221.30 g/mol
InChI Key: ZCGUHQAZUPLLCH-UHFFFAOYSA-N
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Description

4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole is a complex organic compound that has garnered significant interest in scientific research due to its unique structural features and potential applications. This compound is characterized by a bicyclic structure fused with an isoxazole ring, which imparts distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole typically involves multi-step organic reactions. One common method includes the cycloaddition of 1-(4-methoxybenzyl)-5,6-dimethyl-3-oxidopyrazinium with acrylate derivatives, yielding the desired bicyclic structure . The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions for scalability. The use of continuous flow reactors can enhance the efficiency and consistency of the synthesis process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenation or alkylation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Palladium on carbon (Pd/C) for hydrogenation.

    Substitution: Alkyl halides for alkylation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-(3,6-Diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The bicyclic structure allows it to fit into enzyme active sites, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)pyrido[4,3-d]pyrimidines
  • 2-Azabicyclo[3.2.1]octane derivatives

Properties

IUPAC Name

4-(3,6-diazabicyclo[3.2.1]octan-3-ylmethyl)-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O/c1-8-12(9(2)16-14-8)7-15-5-10-3-11(6-15)13-4-10/h10-11,13H,3-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCGUHQAZUPLLCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CC3CC(C2)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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